molecular formula C19H22OSi B14513575 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol CAS No. 63453-07-6

3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol

Katalognummer: B14513575
CAS-Nummer: 63453-07-6
Molekulargewicht: 294.5 g/mol
InChI-Schlüssel: XKVBCKJMTCTIAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol is an organic compound with the molecular formula C19H22OSi It is characterized by the presence of a silyl group attached to a pentenol backbone, making it a unique compound in the field of organosilicon chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol typically involves the reaction of diphenylvinylsilane with 4-penten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the addition of the silyl group to the pentenol backbone. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-efficiency catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-one.

    Reduction: Formation of 3-[Ethenyl(diphenyl)silyl]pentane-1-ol.

    Substitution: Formation of halogenated derivatives such as 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-bromide.

Wissenschaftliche Forschungsanwendungen

3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules. The double bonds provide sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Penten-1-ol: Lacks the silyl group, making it less reactive in certain chemical reactions.

    Diphenylvinylsilane: Contains the silyl group but lacks the pentenol backbone, limiting its applications in certain fields.

    3-[Ethenyl(diphenyl)silyl]but-4-en-1-ol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol is unique due to the combination of the silyl group and the pentenol backbone. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

63453-07-6

Molekularformel

C19H22OSi

Molekulargewicht

294.5 g/mol

IUPAC-Name

3-[ethenyl(diphenyl)silyl]pent-4-en-1-ol

InChI

InChI=1S/C19H22OSi/c1-3-17(15-16-20)21(4-2,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h3-14,17,20H,1-2,15-16H2

InChI-Schlüssel

XKVBCKJMTCTIAH-UHFFFAOYSA-N

Kanonische SMILES

C=CC(CCO)[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.